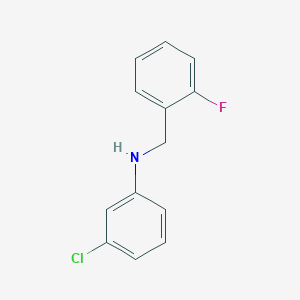

3-Chloro-N-(2-fluorobenzyl)aniline

Description

BenchChem offers high-quality 3-Chloro-N-(2-fluorobenzyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-(2-fluorobenzyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPFHDNQARNYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-N-(2-fluorobenzyl)aniline chemical structure and properties

An In-depth Technical Guide to 3-Chloro-N-(2-fluorobenzyl)aniline

Executive Summary: This document provides a comprehensive technical overview of 3-Chloro-N-(2-fluorobenzyl)aniline, a halogenated secondary amine of significant interest in medicinal chemistry and synthetic organic chemistry. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this compound in research and development.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

3-Chloro-N-(2-fluorobenzyl)aniline is a disubstituted aniline derivative. The core structure consists of a 3-chloroaniline moiety N-substituted with a 2-fluorobenzyl group.

| Identifier | Value | Source |

| IUPAC Name | 3-Chloro-N-(2-fluorobenzyl)aniline | N/A |

| CAS Number | 1019541-39-9 | [1] |

| Molecular Formula | C₁₃H₁₁ClFN | [1][2] |

| SMILES | FC1=CC=CC=C1CNC2=CC=C(Cl)C=C2 | [1] |

Molecular Structure

The two-dimensional chemical structure of 3-Chloro-N-(2-fluorobenzyl)aniline is depicted below. The molecule's architecture, featuring two halogen-substituted aromatic rings linked by a secondary amine, is a common motif in pharmacologically active compounds. The presence of chlorine and fluorine atoms significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule.[3][4]

Caption: 2D Structure of 3-Chloro-N-(2-fluorobenzyl)aniline.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

| Property | Value | Source |

| Molecular Weight | 235.68 g/mol | [1][2] |

| Appearance | Expected to be a solid or oil | N/A |

| Storage | Sealed in dry, 2-8℃ | [1][2] |

Synthesis and Purification

The synthesis of 3-Chloro-N-(2-fluorobenzyl)aniline is most commonly achieved via reductive amination. This well-established method offers high yields and operational simplicity, making it a preferred route in both academic and industrial settings.

Synthetic Strategy: Reductive Amination

Causality: Reductive amination is the method of choice because it forms the C-N bond and reduces the intermediate imine in a single procedural pot, which is efficient. The reaction between 3-chloroaniline and 2-fluorobenzaldehyde readily forms a Schiff base (imine), which is then reduced to the target secondary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. It is selective for the imine in the presence of the aldehyde, preventing the undesired reduction of the starting aldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Chloro-N-(2-fluorobenzyl)aniline.

Materials and Reagents:

-

2-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 3-chloroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 2-fluorobenzaldehyde (1.05 eq.).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Progression: Allow the reaction to stir at room temperature overnight (12-16 hours).

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Chloro-N-(2-fluorobenzyl)aniline.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of the target molecule's identity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 3-chloroaniline and 2-fluorobenzyl rings. The methylene bridge protons (-CH₂-) would appear as a doublet due to coupling with the adjacent amine proton, and the amine proton (-NH-) would likely appear as a broad singlet or a triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbons. The carbons attached to chlorine and fluorine will show characteristic shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. Other key peaks will include C-H stretches for the aromatic rings, C=C aromatic ring stretches, a C-N stretching vibration, and C-Cl and C-F stretching bands.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, corresponding to the molecular weight. The isotopic pattern of the molecular ion peak, with an (M+2) peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a monochlorinated compound.

Applications and Biological Significance

3-Chloro-N-(2-fluorobenzyl)aniline serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Halogenated anilines are frequently incorporated into drug candidates to modulate their pharmacological properties.[3][4][7] The specific substitution pattern of this compound can be leveraged to explore structure-activity relationships (SAR) in drug discovery programs. For instance, similar structures are key components in the synthesis of kinase inhibitors for cancer therapy.[7]

Safety and Handling

As a laboratory chemical, 3-Chloro-N-(2-fluorobenzyl)aniline should be handled with appropriate care. While specific toxicity data for this compound is not widely published, related chloroanilines are known to be toxic.[8][9]

-

General Hazards: Based on related compounds like 3-chloroaniline, it should be considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][10]

Conclusion

3-Chloro-N-(2-fluorobenzyl)aniline is a synthetically accessible and valuable intermediate for chemical research and drug discovery. Its distinct structural features, imparted by the halogen substituents, make it an attractive scaffold for the development of novel small molecules. This guide provides a foundational understanding of its synthesis, properties, and handling, empowering researchers to utilize this compound effectively and safely in their scientific endeavors.

References

-

PubChem. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

- Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Chloro Aniline 98%. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-chloro-N-{2-[(4-fluorobenzyl)oxy]benzyl}-4-(4-morpholinyl)aniline. Retrieved from [Link]

-

MilliporeSigma. (2025). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline.... Retrieved from [Link]

-

PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 108-42-9 CAS MSDS (3-Chloroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 3-Chloro-N-(2-fluorobenzyl)aniline

CAS Number: 1019541-39-9[1] Molecular Formula: C₁₃H₁₁ClFN Molecular Weight: 235.68 g/mol

Introduction: Strategic Importance in Medicinal Chemistry

3-Chloro-N-(2-fluorobenzyl)aniline is a substituted N-benzylaniline, a class of compounds that holds significant value as a scaffold in modern drug discovery. The strategic placement of the chloro and fluoro substituents on the aromatic rings imparts unique electronic and lipophilic properties, making it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

The N-benzylaniline core is a recognized pharmacophore, and its derivatives have been explored for a range of biological activities, including as kinase inhibitors for cancer therapy. The specific substitution pattern of 3-Chloro-N-(2-fluorobenzyl)aniline suggests its potential utility in the development of targeted therapeutics, where fine-tuning of ligand-receptor interactions is crucial. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in the field of drug development.

Synthesis and Purification

The most direct and efficient method for the synthesis of 3-Chloro-N-(2-fluorobenzyl)aniline is through the reductive amination of 3-chloroaniline and 2-fluorobenzaldehyde. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthesis Workflow

Caption: Reductive amination workflow for the synthesis of 3-Chloro-N-(2-fluorobenzyl)aniline.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

3-Chloroaniline (CAS: 108-42-9)

-

2-Fluorobenzaldehyde (CAS: 446-52-6)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-chloroaniline (1.0 equivalent) and 1,2-dichloroethane (DCE). Stir the solution at room temperature until the aniline is completely dissolved.

-

Addition of Aldehyde: To the stirred solution, add 2-fluorobenzaldehyde (1.05 equivalents). Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature below 30 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCE or DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 3-Chloro-N-(2-fluorobenzyl)aniline may contain unreacted starting materials and by-products. Purification can be achieved through column chromatography or recrystallization.[2]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). The optimal eluent can be determined by TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of ethanol and water or isopropanol and water is often a good starting point for substituted anilines.[3]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structural Elucidation and Physicochemical Properties

Spectroscopic Data (Predicted)

While experimental spectra for 3-Chloro-N-(2-fluorobenzyl)aniline are not widely published, its spectral characteristics can be predicted based on the analysis of its structural components and data from similar compounds.

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (3-chloroaniline moiety): Expect complex multiplets in the range of δ 6.5-7.2 ppm. The chloro and amino-benzyl groups will influence the chemical shifts.

-

Aromatic Protons (2-fluorobenzyl moiety): Expect multiplets in the range of δ 7.0-7.5 ppm. Coupling with the fluorine atom will result in doublet of doublets or triplet of doublets patterns.

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) is expected around δ 4.3-4.6 ppm.

-

Amine Proton (-NH-): A broad singlet is expected around δ 4.0-5.0 ppm, which may be exchangeable with D₂O.

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Expect signals in the range of δ 110-150 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).

-

Methylene Carbon (-CH₂-): A signal is expected around δ 45-50 ppm.

FT-IR (KBr Pellet):

-

N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A band in the 1350-1250 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the 800-600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): An odd molecular weight peak is expected due to the presence of one nitrogen atom. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the benzyl group, cleavage of the C-N bond, and loss of HCl.

Physicochemical Properties (Estimated)

| Property | Estimated Value | Rationale/Reference |

| Physical State | Solid or high-boiling liquid | Based on the molecular weight and structure of similar N-benzylanilines. |

| Melting Point | Not available | Expected to be a low to moderate melting solid. |

| Boiling Point | > 300 °C at atmospheric pressure | High molecular weight and polar nature suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol). Insoluble in water. | Typical for moderately polar organic compounds. |

| Storage | Store in a cool, dry, well-ventilated area away from light and oxidizing agents.[1] | Anilines are prone to oxidation and discoloration upon exposure to air and light. |

Potential Applications in Drug Discovery

N-benzylaniline derivatives are prevalent in medicinal chemistry, with numerous examples of biologically active compounds.[4] The structural features of 3-Chloro-N-(2-fluorobenzyl)aniline make it an attractive candidate for further elaboration into potential therapeutic agents.

Kinase Inhibition

The N-benzylaniline scaffold is a key component of several kinase inhibitors. The aniline moiety can act as a hinge-binding motif, while the benzyl group can occupy a hydrophobic pocket in the kinase active site. The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its potency and pharmacokinetic profile. For instance, related chloro- and fluoro-substituted anilines are key building blocks in the synthesis of potent kinase inhibitors like Lapatinib.[5]

Caption: Proposed binding mode of a 3-Chloro-N-(2-fluorobenzyl)aniline-based inhibitor in a kinase active site.

Safety and Handling

Hazard Identification:

-

3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. May cause damage to organs through prolonged or repeated exposure.[6]

-

2-Fluorobenzaldehyde: May cause irritation to the respiratory tract, skin, and eyes.[7]

-

Substituted Anilines: Generally considered hazardous and should be handled with care. They can be skin and eye irritants, and some are suspected mutagens or carcinogens.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][10]

-

Skin Protection: Wear a lab coat, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]

-

Respiratory Protection: Use in a well-ventilated chemical fume hood. If there is a risk of aerosolization, a respirator may be necessary.

Handling and Storage:

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

References

- BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem.

- Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.

- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.

- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Chemos GmbH&Co.KG.

- BenchChem. (2025). A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)

- DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.

- Techno PharmChem. BENZALDEHYDE.

- ChemScene. 1019541-39-9 | 3-Chloro-N-(2-fluorobenzyl)aniline.

- Carl ROTH. (2020, January 30).

- New Jersey Department of Health. HAZARD SUMMARY: BENZALDEHYDE.

- BenchChem. (2025, December).

- University of California, Riverside.

- BenchChem. (2025). Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride: An In-depth Technical Guide.

- The Royal Society of Chemistry. (2018).

- ChemicalBook. 3-Chloroaniline CAS#: 108-42-9.

- ResearchGate. 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline.

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.

- Google P

- Sigma-Aldrich. 3-Chloroaniline for synthesis 108-42-9.

- BenchChem. (2025). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors.

- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- SpectraBase. 3-chloro-N-{2-[(4-fluorobenzyl)oxy]benzyl}-4-(4-morpholinyl)aniline - Optional[1H NMR] - Spectrum.

- ChemicalBook. 3-Chloroaniline(108-42-9) 1H NMR spectrum.

- PubChem. 3-Chloroaniline | C6H6ClN | CID 7932.

- Carl ROTH. (2025, March 31).

- Organic Chemistry Portal.

- Sigma-Aldrich. 3-Chloro-2-fluoroaniline 97 2106-04-9.

- PubChemLite. 3-chloro-n-(2-chlorobenzylidene)aniline (C13H9Cl2N).

- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Sigma-Aldrich. 3-CHLORO-N-(2-CHLOROBENZYLIDENE)ANILINE AldrichCPR.

- Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- BLD Pharm. 2106-04-9|3-Chloro-2-fluoroaniline.

- Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. redalyc.org [redalyc.org]

- 6. 3-Chloroaniline CAS#: 108-42-9 [m.chemicalbook.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. chemos.de [chemos.de]

- 10. nj.gov [nj.gov]

Technical Whitepaper: Physicochemical Profiling and Synthesis of 3-Chloro-N-(2-fluorobenzyl)aniline

Executive Summary

In the landscape of modern drug development and agrochemical design, functionalized secondary diaryl/alkyl amines serve as critical pharmacophores and synthetic intermediates. 3-Chloro-N-(2-fluorobenzyl)aniline is a prime example of such a building block, featuring both a halogenated aniline core and a fluorinated benzyl moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its synthesis, and a self-validating experimental protocol designed for high yield and chemoselectivity.

Molecular Identity & Physicochemical Profiling

Understanding the baseline quantitative data of a synthetic target is the first step in designing downstream purification and analytical workflows. The core physicochemical parameters of 3-Chloro-N-(2-fluorobenzyl)aniline are summarized below based on standardized chemical databases[1].

| Property | Value |

| Chemical Name | 3-Chloro-N-(2-fluorobenzyl)aniline |

| CAS Number | 1019541-39-9 |

| Molecular Formula | C₁₃H₁₁ClFN |

| Molecular Weight | 235.68 g/mol |

| SMILES String | FC=1C=CC=CC1CNC=2C=CC=C(Cl)C2 |

| Structural Class | Secondary Amine (N-benzylaniline derivative) |

| Purity Standard (Commercial) | ≥98% |

Mechanistic Rationale: The Reductive Amination Paradigm

The synthesis of N-benzylanilines can theoretically be achieved via direct N-alkylation (using 2-fluorobenzyl chloride) or via reductive amination (using 2-fluorobenzaldehyde). As a Senior Application Scientist, I strongly advocate for the reductive amination pathway.

The Causality of Method Selection: Direct alkylation with benzyl halides often suffers from poor atom economy and a high propensity for "over-alkylation," leading to unwanted tertiary amine byproducts. By contrast, reductive amination is highly chemoselective. The reaction proceeds via the condensation of 3-chloroaniline and 2-fluorobenzaldehyde to form a transient imine (Schiff base). Because the resulting secondary amine is more sterically hindered and less nucleophilic than the primary aniline starting material, the reaction naturally halts at the mono-alkylated stage. Furthermore, utilizing mild hydride donors (such as NaBH₄ in the presence of NaH₂PO₄ or NaBH(OAc)₃) ensures that the iminium intermediate is reduced rapidly without prematurely reducing the unreacted aldehyde[2].

Caption: Mechanistic pathway of reductive amination yielding 3-Chloro-N-(2-fluorobenzyl)aniline.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following step-by-step protocol incorporates built-in validation checkpoints. This transforms the methodology from a simple recipe into a self-validating system.

Step 1: Imine Formation (The Condensation Phase)

-

Action: In a round-bottomed flask equipped with a magnetic stirrer, combine 3-chloroaniline (1.0 eq, 1 mmol) and 2-fluorobenzaldehyde (1.0 eq, 1 mmol) in anhydrous Tetrahydrofuran (THF) (3 mL)[2].

-

Causality: Anhydrous THF is utilized to drive the equilibrium forward. Water is a byproduct of imine formation; minimizing its initial presence prevents the premature hydrolysis of the transient imine back to the starting materials.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) monitoring (eluent: CCl₄/Ether 5:2 or Hexanes/EtOAc 4:1). Validation is achieved when the UV-active aldehyde spot disappears, replaced by a new, less polar imine spot[2].

Step 2: Hydride Reduction (The Trapping Phase)

-

Action: Add NaH₂PO₄·H₂O (1.0 eq) followed by Sodium Borohydride (NaBH₄) (1.0 eq, 1 mmol) to the reaction mixture. Stir under reflux conditions for approximately 55 minutes[2].

-

Causality: The addition of NaH₂PO₄·H₂O acts as a mild proton source, protonating the imine to form a highly electrophilic iminium ion. This accelerates the rate of hydride attack from NaBH₄, ensuring the reduction completes rapidly and chemoselectively without reducing the aldehyde[2].

-

Validation Checkpoint: The evolution of trace hydrogen gas (mild bubbling) will be observed in situ. LC-MS analysis of a reaction aliquot must show the mass of the target secondary amine (

[M+H]⁺ ≈ 236.1).

Step 3: Quench and Liquid-Liquid Extraction

-

Action: Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (EtOAc).

-

Causality: The mild base (NaHCO₃) neutralizes the acidic phosphate buffer and safely decomposes any unreacted borohydride species. The organic EtOAc layer selectively partitions the hydrophobic secondary amine away from inorganic salts.

-

Validation Checkpoint: The aqueous layer pH should test at ~8. The cessation of active bubbling upon further addition of NaHCO₃ confirms the complete quenching of the hydride.

Step 4: Chromatographic Purification

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via short column chromatography over silica gel[2].

-

Causality: Silica gel chromatography removes trace unreacted starting materials and any highly polar impurities, yielding the pure target compound (typical yields ~85-92%)[2].

-

Validation Checkpoint: ¹H NMR (CDCl₃) must display a characteristic singlet integrating to 2H around 4.3–4.5 ppm, corresponding to the benzylic -CH₂- protons, definitively confirming the N-benzyl linkage.

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Green Chemistry and Process Optimization

When scaling up the synthesis of N-benzylaniline derivatives for drug development, evaluating the environmental impact is paramount. According to comparative green chemistry metrics for N-benzylaniline syntheses[3], reductive amination significantly outperforms traditional N-alkylation with benzyl chlorides.

| Metric | Reductive Amination | N-Alkylation (Benzyl Chloride) | Catalytic N-Alkylation (Benzyl Alcohol) |

| Atom Economy (%) | 89.6 | 53.4 | 90.5 |

| Environmental Factor (E-Factor) | ~0.12 | ~1.78 | ~0.11 |

| Reaction Mass Efficiency (%) | ~80.6 | ~45.4 | ~81.5 |

| Process Mass Intensity (PMI) | ~1.12 | ~2.78 | ~1.11 |

Data summarized from general N-benzylaniline synthesis pathways[3]. Lower E-Factor and PMI values, alongside higher Atom Economy, indicate a greener, more sustainable process suitable for pharmaceutical manufacturing.

References

-

ChemScene. "1019541-39-9 | 3-Chloro-N-(2-fluorobenzyl)aniline Product Data." ChemScene Chemical Database. 1[1]

-

BenchChem. "Evaluating the green chemistry metrics of different N-benzylaniline syntheses." BenchChem Technical Guides. 3[3]

-

Oriental Journal of Chemistry. "Reductive Amination of Aldehydes by NaBH₄ in the Presence of NaH₂PO₄.H₂O." Oriental Journal of Chemistry, 30(1), 299-302 (2014). 2[2]

Sources

safety data sheet (SDS) for 3-Chloro-N-(2-fluorobenzyl)aniline

An In-Depth Technical Guide to the Safety Profile of Aromatic Amines, Illustrated with 3-Chloroaniline

A Note to the Researcher: This document addresses the request for a comprehensive safety guide on 3-Chloro-N-(2-fluorobenzyl)aniline (CAS No. 1019541-39-9). An exhaustive search for a specific, manufacturer-provided Safety Data Sheet (SDS) for this compound did not yield sufficient data to construct a complete and authoritative guide. The available information is limited to basic identifiers such as its molecular formula (C₁₃H₁₁ClFN) and molecular weight (235.68)[1].

Scientific integrity and user safety are paramount. Extrapolating detailed hazard, handling, and toxicology data from structurally similar but distinct molecules is not a valid substitute for a compound-specific SDS and can be dangerously misleading.

Therefore, to fulfill the user's request for an in-depth guide on structure, format, and scientific reasoning, this document will use the well-characterized chemical 3-Chloroaniline (CAS No. 108-42-9) as an illustrative model. The comprehensive data available for 3-Chloroaniline allows for a thorough demonstration of the required safety analysis, protocol development, and data visualization.

Crucial Caveat: The following information pertains exclusively to 3-Chloroaniline. It must not be used as a proxy for handling, safety, or emergency procedures for 3-Chloro-N-(2-fluorobenzyl)aniline or any other chemical. Always consult the specific SDS for any reagent before use.

Chemical Identification and Physicochemical Properties

3-Chloroaniline, also known as m-chloroaniline, is a substituted aniline that serves as a common intermediate in the synthesis of dyes, pesticides, and pharmaceuticals[2]. Its physical and chemical properties are critical for understanding its behavior in a laboratory setting, including its volatility, solubility, and potential for environmental distribution. The compound is a light-yellow liquid that tends to darken upon exposure to air and light, indicating potential degradation or oxidation[2][3].

| Property | Value | Source |

| CAS Number | 108-42-9 | [2][4] |

| Molecular Formula | C₆H₆ClN | [2] |

| Molecular Weight | 127.57 g/mol | [2][4] |

| Appearance | Colorless to light amber/yellow liquid | [2][3][4] |

| Odor | Characteristic, sweet | [2][3] |

| Boiling Point | ~230 °C | Cheméo[5] |

| Flash Point | 118 °C (closed cup) | [3] |

| Density | ~1.21 g/cm³ | Loba Chemie[4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | PubChem[2] |

| Vapor Pressure | Low; evaporation at 20°C is slow. | [3] |

Hazard Identification and Toxicological Profile

3-Chloroaniline is classified as a highly toxic substance with significant health and environmental hazards. The Globally Harmonized System (GHS) provides a clear framework for its dangers.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[4][6][7] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[4][6][7] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[4][6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4][6][7] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[7] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][6][7] |

Mechanism of Toxicity: Methemoglobinemia

The primary mechanism of acute toxicity for 3-Chloroaniline, typical of many anilines, is the induction of methemoglobinemia [3][6]. Upon absorption into the body, the aniline moiety is metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding and transporting oxygen.

Symptoms of exposure can be delayed for 2 to 4 hours and include cyanosis (blue lips, fingernails, and skin), headache, dizziness, nausea, and in severe cases, convulsions, and unconsciousness[3][6]. This delayed onset necessitates immediate medical attention following any suspected exposure, even in the absence of initial symptoms.

Routes of Exposure and Target Organs

Exposure can occur via inhalation of vapors, absorption through the skin, or ingestion[3]. The substance is readily absorbed through the skin, making dermal contact a significant risk[3]. The primary target organ is the blood , due to the formation of methemoglobin. Prolonged or repeated exposure may lead to further organ damage[4][6].

Caption: Primary routes of exposure and resulting toxicological effects of 3-Chloroaniline.

Safe Handling and Emergency Protocols

A multi-layered approach to safety, integrating engineering controls, personal protective equipment (PPE), and robust emergency procedures, is essential for handling 3-Chloroaniline.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind these recommendations is the high toxicity and absorptive nature of the chemical. The primary goal is to prevent any contact.

-

Ventilation: All work must be conducted in a certified chemical fume hood to prevent the inhalation of vapors[3].

-

Personal Protective Equipment (PPE): A standard lab coat is insufficient.

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected[4][6].

-

Eye Protection: Chemical safety goggles or a face shield are mandatory[3][4].

-

Body Protection: Wear suitable protective clothing to prevent skin contact[3][4]. For tasks with a higher risk of splashes, a chemically resistant apron or suit is required.

-

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources[4][8]. The container must be kept tightly closed[4]. The substance may be air and light-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended[3][8].

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[9].

First-Aid and Emergency Response Workflow

The following workflow is a self-validating system; it assumes a worst-case scenario and escalates to professional medical care immediately, which is critical given the potential for delayed symptoms.

Caption: Emergency first-aid workflow following exposure to 3-Chloroaniline.

Protocol: Spill Management and Waste Disposal

This protocol ensures that spills are managed safely and waste is disposed of in a manner that mitigates its high toxicity and environmental impact.

Spill Response Protocol

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area and ensure it is well-ventilated (within a fume hood if possible)[3][4].

-

Wear Appropriate PPE: Don full protective equipment, including a respirator if the spill is large or outside a fume hood, chemical-resistant gloves, goggles, and protective clothing[3][4].

-

Containment: Do NOT use water to clean up. Prevent the spill from entering drains or waterways[6].

-

Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent[3]. Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container[3][6].

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

-

Reporting: Report the incident to the appropriate environmental health and safety officer.

Waste Disposal

-

Containerization: All waste contaminated with 3-Chloroaniline must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[6].

-

Disposal Route: The material and its container must be disposed of as hazardous waste through a licensed waste disposal contractor[6][7]. It must not be disposed of with household garbage or allowed to reach any sewage system[7]. Given its high aquatic toxicity, preventing environmental release is critical[4][6].

References

- SynQuest Laboratories, Inc. (2024). Safety Data Sheet: 3-Chloro-2-fluoroaniline.

- TCI Chemicals. (2024). Safety Data Sheet: 3-Chloro-2-fluoroaniline.

- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 3-Chloro-4-(3-fluorobenzyloxy)aniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (2016). Material Safety Data Sheet: 3-Chloroaniline for Synthesis. Retrieved from [Link]

- ILO and WHO. (2021). International Chemical Safety Cards (ICSC): 3-Chloroaniline.

- OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet: 3-Chloro Aniline 98%.

- MilliporeSigma. (2025). Safety Data Sheet: 2-chloroaniline.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloroaniline.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-2-methylaniline.

- Fisher Scientific. (n.d.). Safety Data Sheet: Benzenamine, 3-chloro-2-fluoro-.

- CPAchem Ltd. (2024). Safety Data Sheet: 3-Chloroaniline.

- Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

- Sigma-Aldrich. (n.d.). 3-CHLORO-N-(2-CHLOROBENZYLIDENE)ANILINE AldrichCPR.

-

Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 4. lobachemie.com [lobachemie.com]

- 5. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. cpachem.com [cpachem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

Solubility of 3-Chloro-N-(2-fluorobenzyl)aniline in Organic Solvents: A Technical Guide

Executive Summary

In the early stages of drug development, understanding the solvation thermodynamics of an active pharmaceutical ingredient (API) is critical for guiding synthesis, purification (crystallization), and formulation strategies. 3-Chloro-N-(2-fluorobenzyl)aniline (CAS: 1019541-39-9) is a highly lipophilic, halogenated secondary amine. Its unique structural motifs—comprising two aromatic rings, a secondary amine bridge, and orthogonal halogen substituents (chlorine and fluorine)—dictate a complex interplay of intermolecular forces when introduced to organic solvents.

This whitepaper provides an in-depth technical analysis of the solubility profile of 3-Chloro-N-(2-fluorobenzyl)aniline. By synthesizing structural causality with Hansen Solubility Parameters (HSP)[1] and standardized shake-flask methodologies[2], this guide establishes a predictive and empirical framework for handling this compound in laboratory and industrial settings.

Physicochemical Profiling & Solvation Thermodynamics

To predict and optimize the solubility of 3-Chloro-N-(2-fluorobenzyl)aniline, we must first deconstruct its molecular architecture and the resulting thermodynamic barriers to solvation.

Structural Causality and Intermolecular Forces

The molecule (Molecular Weight: 235.68 g/mol ; Formula: C₁₃H₁₁ClFN) exhibits several key functional groups that govern its solvent interactions:

-

Aromatic Rings (Aniline and Benzyl moieties): These provide a large hydrophobic surface area, driving strong London dispersion forces (

). This makes the compound highly compatible with aromatic and non-polar solvents like toluene. -

Halogen Substituents (3-Chloro, 2-Fluoro): Halogens introduce permanent dipoles (

) and can participate in halogen bonding. The highly electronegative fluorine atom acts as a weak hydrogen-bond acceptor, while the chlorine atom enhances the overall lipophilicity (LogP) of the molecule[3]. -

Secondary Amine (-NH-): This acts as a localized hydrogen-bond donor (

). Solvents that act as strong hydrogen-bond acceptors (e.g., ethyl acetate, tetrahydrofuran) will exhibit enhanced solvation capacity by disrupting the API's crystalline hydrogen-bond network.

Thermodynamic Cycle of Solvation

Dissolution is not a single event but a thermodynamic cycle. For 3-Chloro-N-(2-fluorobenzyl)aniline to dissolve, the free energy of solvation (

Thermodynamic cycle of 3-Chloro-N-(2-fluorobenzyl)aniline solvation in organic solvents.

Solvent Selection Matrix

Based on the Hansen Solubility Parameters (HSP) for halogenated anilines[1][4], "like dissolves like" principles dictate that 3-Chloro-N-(2-fluorobenzyl)aniline will exhibit maximal solubility in polar aprotic solvents and moderate-to-high solubility in non-polar aromatic solvents. Aqueous solubility is expected to be negligible (< 0.01 mg/mL)[5].

Below is a predictive quantitative matrix summarizing the expected solubility ranges across various organic solvent classes, designed to guide initial solvent screening for synthesis and formulation.

| Solvent Class | Representative Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale for Solvation |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Freely Soluble) | Exceptional H-bond acceptor; strong dipole-dipole interactions with the halogenated rings. |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 50 (Soluble) | Matches the dispersion forces of the API; capable of halogen-halogen interactions. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 30 - 50 (Soluble) | Carbonyl oxygen acts as a strong H-bond acceptor for the secondary amine. |

| Non-Polar | Toluene | 2.4 | 10 - 30 (Sparingly Soluble) | |

| Polar Protic | Methanol (MeOH) | 32.7 | 5 - 15 (Slightly Soluble) | Competes with internal H-bonding but limited by the API's highly hydrophobic surface area. |

| Non-Polar | n-Hexane | 1.9 | < 1 (Very Slightly Soluble) | Insufficient polarity to break the crystalline lattice energy of the halogenated amine. |

Experimental Methodology: Equilibrium Solubility Determination

While predictive models are useful, empirical validation is mandatory in drug development. The Shake-Flask Method remains the "gold standard" for determining the thermodynamic equilibrium solubility of sparingly soluble and lipophilic compounds[2][6].

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity, minimize inter-laboratory variance, and prevent supersaturation artifacts[2][7].

The Standardized Shake-Flask Protocol

Step 1: Preparation of the Saturated Suspension

-

Weigh approximately 50 mg of 3-Chloro-N-(2-fluorobenzyl)aniline into a 5 mL amber glass vial (amber glass prevents potential photo-degradation of the halogenated aniline).

-

Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is critical to ensure the solution is saturated[7]. If the solid completely dissolves, add more API in 10 mg increments until a persistent suspension is achieved.

Step 2: Isothermal Equilibration

-

Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation (especially critical for volatile solvents like DCM or Methanol).

-

Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for biorelevant studies).

-

Agitate at 200 RPM for 48 hours . Scientific Causality: While 24 hours is often cited, highly crystalline halogenated compounds may exhibit slow dissolution kinetics. A 48-hour window ensures true thermodynamic equilibrium is reached rather than a kinetic plateau[7].

Step 3: Phase Separation

-

Remove the vials and allow them to stand undisturbed for 2 hours to let large particulates settle.

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved API[2].

-

Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter . Note: PTFE is mandatory; nylon or cellulose filters may degrade in harsh organic solvents or non-specifically bind the lipophilic API.

Step 4: Quantification via HPLC-UV

-

Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the UV detector.

-

Quantify the concentration using High-Performance Liquid Chromatography (HPLC) against a pre-established calibration curve of the API[8].

Standardized shake-flask methodology for determining equilibrium solubility.

Applications in Drug Development & Synthesis

Understanding the organic solubility of 3-Chloro-N-(2-fluorobenzyl)aniline directly impacts several downstream workflows:

-

High-Throughput Screening (HTS): For biological assays, the API must be prepared as a highly concentrated stock. Given its exceptional solubility in DMSO (>100 mg/mL), DMSO is the optimal vehicle for creating master stocks before serial dilution into aqueous assay buffers.

-

Crystallization and Purification: To purify this compound during synthesis, an anti-solvent crystallization approach is highly effective. The API can be dissolved in a minimal volume of a "good" solvent (e.g., Ethyl Acetate) and precipitated by the slow addition of a "poor" solvent (e.g., n-Hexane).

-

Lipid-Based Formulations: Because of its poor aqueous solubility but high lipophilicity, formulating this API for oral delivery may require Self-Microemulsifying Drug Delivery Systems (SMEDDS), utilizing organic excipients and surfactants to maintain the drug in a solubilized state within the gastrointestinal tract[6].

References

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. National Center for Biotechnology Information (PMC).

- Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.

- Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide. Benchchem.

- Solubility of Nifedipine by Shake Flask UV-Spectrometry. Biomedical and Pharmacology Journal.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- Hansen Solubility Parameters: A User's Handbook. ResearchGate.

- Halogenated Compounds. Santa Cruz Biotechnology.

- Free Surface Energy and Hansen Solubility Parameter Vector Field. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

3-Chloro-N-(2-fluorobenzyl)aniline pharmaceutical intermediate applications

Technical Guide: 3-Chloro-N-(2-fluorobenzyl)aniline

PART 1: EXECUTIVE SUMMARY & STRATEGIC UTILITY

In the realm of medicinal chemistry, 3-Chloro-N-(2-fluorobenzyl)aniline (CAS: 1019541-39-9) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This secondary amine combines two distinct halogenated aromatic systems linked by a flexible methylene bridge, offering a unique balance of electronic modulation and lipophilicity.

For the drug development professional, this intermediate is not merely a building block; it is a Pharmacokinetic (PK) Tuner . The strategic placement of the meta-chlorine on the aniline and the ortho-fluorine on the benzyl ring serves three critical functions:

-

Metabolic Blocking: The 2-fluoro substituent protects the benzylic position and the ortho-phenyl ring from rapid oxidative metabolism (CYP450).

-

Electronic Tuning: The 3-chloro group reduces the basicity of the aniline nitrogen, often improving selectivity by modulating hydrogen bond donor capability in the hinge-binding region of kinases.

-

Conformational Biasing: The steric bulk of the halogens restricts free rotation, potentially locking the molecule into a bioactive conformation favored by GPCRs and Kinases.

PART 2: CHEMICAL PROFILE & PROPERTIES

| Property | Specification |

| IUPAC Name | 3-Chloro-N-[(2-fluorophenyl)methyl]aniline |

| CAS Number | 1019541-39-9 |

| Molecular Formula | C₁₃H₁₁ClFN |

| Molecular Weight | 235.68 g/mol |

| Physical State | Pale yellow to brown viscous oil or low-melting solid |

| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Reduced basicity due to 3-Cl electron withdrawal) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

PART 3: TARGET APPLICATIONS & MECHANISMS

Kinase Inhibitor Development (EGFR / VEGFR)

This intermediate mimics the N-benzyl aniline pharmacophore found in blockbuster tyrosine kinase inhibitors (TKIs) like Lapatinib and Gefitinib .

-

Mechanism: The aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The 2-fluorobenzyl group occupies the hydrophobic "back pocket" (Selectivity Pocket), where the fluorine atom can engage in multipolar interactions with gatekeeper residues.

-

Utility: Used to synthesize "Type II" inhibitors where the benzyl group extends into the allosteric site.

CNS Active Agents (Serotonin / Dopamine Modulation)

The structural similarity to Fentanyl precursors and Benzylamine psychotropics suggests utility in CNS drug design.

-

Mechanism: The high LogP facilitates Blood-Brain Barrier (BBB) penetration. The halogen substitution pattern is classic for modulating affinity at 5-HT (Serotonin) and D2 (Dopamine) receptors by filling lipophilic sub-pockets.

PART 4: SYNTHESIS PROTOCOLS

Method A: Reductive Amination (Preferred Protocol)

Rationale: Avoids the formation of tertiary amine byproducts (over-alkylation) common in direct alkylation.

Materials:

-

3-Chloroaniline (1.0 eq)

-

2-Fluorobenzaldehyde (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 0.1 eq)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

-

Imine Formation: In a dry flask under Nitrogen, dissolve 3-Chloroaniline (10 mmol) and 2-Fluorobenzaldehyde (10 mmol) in DCE (50 mL).

-

Activation: Add Acetic Acid (1 mmol). Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC/LCMS for the disappearance of aniline and formation of the imine intermediate.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. (Caution: Gas evolution).

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Nucleophilic Substitution (Alternative)

Rationale: Uses cheaper reagents but requires strict stoichiometry control.

Materials:

-

3-Chloroaniline (1.0 eq)

-

2-Fluorobenzyl bromide (0.95 eq) - Slight deficit to prevent bis-alkylation

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

DMF or Acetonitrile

Step-by-Step Workflow:

-

Dissolve 3-Chloroaniline and K₂CO₃ in DMF.

-

Add 2-Fluorobenzyl bromide dropwise at 0°C.

-

Heat to 60°C for 4-6 hours.

-

Critical Control: Monitor strictly for the formation of the tertiary amine (bis-benzylated byproduct). Stop reaction before full conversion if byproduct levels rise >5%.

PART 5: VISUALIZATION & PATHWAYS

Figure 1: Comparative Synthesis Pathways

This diagram illustrates the logical flow of both synthesis methods and the critical "Fate of Impurities" check.

Caption: Comparison of Reductive Amination (Method A) vs. Direct Alkylation (Method B) highlighting the risk of over-alkylation in Method B.

PART 6: QUALITY CONTROL & IMPURITY PROFILING

To ensure pharmaceutical grade quality (≥98% purity), the following impurities must be monitored:

| Impurity Type | Origin | Detection Method | Limit (Standard) |

| Bis-benzyl Impurity | Over-reaction in Method B (Tertiary amine) | HPLC / LCMS | < 0.15% |

| Unreacted Aniline | Incomplete conversion | HPLC (UV 254nm) | < 0.5% |

| Boron Salts | Residue from STAB (Method A) | ICP-MS | < 10 ppm |

| Benzyl Alcohol | Reduction of aldehyde (Method A side reaction) | GC-FID | < 0.5% |

Analytical Insight: The 3-Chloro and 2-Fluoro substitution pattern creates a distinct ¹H NMR splitting pattern. Look for the benzylic methylene singlet around δ 4.3-4.5 ppm . The 2-F substituent will cause H-F coupling, often splitting the benzylic carbon signal in ¹³C NMR (doublet, J ≈ 160-240 Hz).

PART 7: SAFETY & HANDLING

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2]

-

Specific Risk: Halogenated anilines can induce methemoglobinemia . All handling must occur in a fume hood with nitrile gloves.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The secondary amine is prone to slow oxidation (N-oxide formation) if exposed to air and light for prolonged periods.

REFERENCES

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). (2014). WO2014056465: Improved Production Method and New Intermediates of Synthesis of Elvitegravir. Retrieved from

-

National Institutes of Health (NIH). (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Retrieved from [Link]

Sources

A Technical Guide to 3-Chloro-N-(2-fluorobenzyl)aniline: Synthesis, Properties, and Procurement for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Halogenated N-arylamines, in particular, represent a privileged scaffold, offering a unique combination of steric and electronic properties that can be fine-tuned to optimize ligand-target interactions and improve pharmacokinetic profiles. 3-Chloro-N-(2-fluorobenzyl)aniline emerges as a compound of significant interest within this class. The presence of both a chloro and a fluoro substituent on distinct aromatic rings provides chemists with multiple vectors for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, and a survey of its procurement for researchers engaged in drug discovery and development.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. 3-Chloro-N-(2-fluorobenzyl)aniline is a disubstituted aniline with distinct features imparted by its halogen substituents.

| Property | Value | Source |

| CAS Number | 1019541-39-9 | [1] |

| Molecular Formula | C₁₃H₁₁ClFN | [1] |

| Molecular Weight | 235.68 g/mol | [1] |

| SMILES | FC1=CC=CC=C1CNC2=CC=CC(Cl)=C2 | [1] |

| Predicted State | Liquid or low-melting solid at room temperature | N/A |

| Predicted Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water | N/A |

| Storage Conditions | Sealed in dry, 2-8°C, under an inert atmosphere | [1] |

Synthesis and Purification: A Reductive Amination Approach

Causality in Synthetic Strategy:

The synthesis of N-benzylanilines is most commonly and efficiently achieved through reductive amination. This strategy is favored over alternatives like direct N-alkylation with a benzyl halide due to its high selectivity, milder reaction conditions, and reduced potential for over-alkylation, which can be a significant side-reaction with primary anilines. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is a mild and selective hydride donor that is particularly effective for the reduction of iminium ions formed in situ, and it tolerates a wide range of functional groups without requiring strictly anhydrous conditions.

Synthetic Workflow Diagram:

Caption: Workflow for the synthesis of 3-Chloro-N-(2-fluorobenzyl)aniline.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloroaniline (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M), add 2-fluorobenzaldehyde (1.05 eq.) followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture over 15 minutes. The portion-wise addition helps to control any potential exotherm. Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Chloro-N-(2-fluorobenzyl)aniline.

Analytical Characterization

Structural confirmation is a non-negotiable step. The following techniques provide a self-validating system to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the chlorophenyl and fluorophenyl rings. A characteristic triplet or broad singlet for the N-H proton and a doublet for the benzylic CH₂ protons (split by the N-H proton) would be key identifiers.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak [M+H]⁺ at m/z 236. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should display a characteristic N-H stretching band around 3400 cm⁻¹, along with C-F and C-Cl stretching frequencies in the fingerprint region (typically 1100-1400 cm⁻¹ and 600-800 cm⁻¹, respectively).

Applications in Research and Drug Development

The aniline motif is a cornerstone in medicinal chemistry, though it is not without its challenges. While prevalent in numerous FDA-approved drugs, anilines are also recognized as potential "structural alerts" due to their susceptibility to metabolic oxidation, which can lead to the formation of reactive metabolites[2].

-

Kinase Inhibition: The broader class of N-aryl anilines is a well-established scaffold for kinase inhibitors. The strategic placement of halogens can modulate binding affinity and selectivity for the target kinase, often by engaging in specific halogen bonding or by altering the electronic nature of the aromatic rings[3]. Derivatives of halogenated anilines have shown promise as anticancer agents[4].

-

Scaffold for Library Synthesis: 3-Chloro-N-(2-fluorobenzyl)aniline serves as an excellent starting point for library synthesis. The secondary amine provides a reactive handle for further functionalization, such as acylation or sulfonylation, to explore SAR and develop novel chemical entities.

-

Metabolic Stability: The presence of halogens can significantly impact a molecule's metabolic fate. Fluorine, in particular, is often introduced to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. The chloro- and fluoro-substituents on this molecule offer a complex metabolic profile that warrants investigation in any drug development program.

Safety, Handling, and Storage

Given the toxicological profile of many aniline derivatives, stringent safety protocols are mandatory[5].

GHS Hazard Information (Inferred from related compounds):

| Hazard | Description |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled[5]. |

| Skin/Eye Irritation | Causes skin and serious eye irritation[6]. |

| Long-Term Effects | Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure[5]. |

| Environmental | Very toxic to aquatic life with long-lasting effects[5]. |

Handling Protocols:

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors. An emergency eye wash station and safety shower must be readily accessible[7].

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. After handling, wash hands and any exposed skin thoroughly[5][6].

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, protected from light[1]. Aniline derivatives can be air and light-sensitive, leading to degradation and discoloration over time[5].

Suppliers and Procurement

The availability of starting materials is a critical logistical consideration for any research program. Below is a summary of known suppliers for 3-Chloro-N-(2-fluorobenzyl)aniline. Pricing is often subject to quotation and can vary based on quantity and institutional contracts.

| Supplier | Product Number | Purity | Notes |

| ChemScene | CS-1211647 | ≥98% | Available in research quantities. Hazardous material shipping fees apply.[1] |

Note: The market for research chemicals is dynamic. Researchers are advised to consult supplier websites for the most current availability and to request quotes for accurate pricing.

Conclusion

3-Chloro-N-(2-fluorobenzyl)aniline is a valuable and versatile building block for professionals in drug discovery. Its synthesis is straightforward via established reductive amination protocols, and its structure offers multiple avenues for chemical modification. While its utility is significant, researchers must remain cognizant of the potential toxicities associated with the aniline scaffold and adhere to rigorous safety and handling procedures. With a clear understanding of its properties and a strategic approach to its use, this compound can be a powerful tool in the development of next-generation therapeutics.

References

Sources

The Biological Activity and Therapeutic Potential of Halogenated N-Benzylaniline Derivatives

A Technical Whitepaper on the 3-Chloro-N-(2-fluorobenzyl)aniline Scaffold

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogens into flexible pharmacophores is a proven method for optimizing binding thermodynamics and metabolic stability. The compound 3-Chloro-N-(2-fluorobenzyl)aniline (CAS: 1019541-39-9) represents a highly versatile structural scaffold. The secondary amine linkage provides essential conformational flexibility, while the specific halogenation pattern—a meta-chloro substitution on the aniline ring and an ortho-fluoro substitution on the benzyl ring—dictates its interaction with distinct hydrophobic protein pockets.

As a Senior Application Scientist, I have structured this technical guide to dissect the biological activity of this scaffold across three validated therapeutic domains: Antimicrobial Efficacy (via saFabI inhibition), Dermatological Application (via Tyrosinase inhibition), and Neuroprotection (via ALDH2 activation). Rather than merely listing outcomes, this guide emphasizes the causality behind the molecular design and provides self-validating experimental protocols for rigorous laboratory replication.

Domain 1: Antimicrobial Efficacy via saFabI Inhibition

Mechanistic Causality

The bacterial Fatty Acid Synthesis Type II (FASII) pathway is a prime target for novel antibiotics because it is structurally distinct from the mammalian FASI system. The enoyl-acyl carrier protein reductase (saFabI) is the rate-limiting enzyme in Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA).

Halogenated N-benzylanilines act as competitive inhibitors of saFabI by mimicking the binding mode of the biocide triclosan [1]. The chlorine atom on the aniline ring is critical; its high lipophilicity allows it to anchor deeply into the hydrophobic pocket of saFabI, while the secondary amine acts as a hydrogen bond donor to the catalytic tyrosine residue of the enzyme.

Diagram 1: The FASII pathway highlighting the competitive inhibition of saFabI by N-benzylanilines.

Self-Validating Protocol: saFabI Enzymatic Assay

To ensure trustworthiness, this protocol utilizes a continuous spectrophotometric assay that self-validates by measuring the real-time consumption of NADPH.

-

Reagent Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 7.5, 150 mM NaCl). Reconstitute purified saFabI enzyme, 250 µM NADPH, and 50 µM trans-2-octenoyl-CoA (substrate).

-

Baseline Establishment: Mix buffer, enzyme, and NADPH in a UV-transparent microplate. Read absorbance at 340 nm for 2 minutes to establish a baseline (ensuring no auto-oxidation occurs).

-

Inhibitor Incubation: Add the N-benzylaniline derivative (serial dilutions from 0.1 to 50 µM). Include a vehicle control (DMSO) and a positive control (Triclosan). Incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add trans-2-octenoyl-CoA to initiate the reaction.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 10 minutes. Calculate the initial velocity (

) and determine the IC

Quantitative Data Summary

| Compound | Substitution Pattern | saFabI IC | MRSA MIC (mg/L) |

| Triclosan (Control) | - | 0.5 | 0.03 |

| Compound 4k | 2,4-dichloro-N-benzyl | ~4.0 | 0.5 |

| Compound 4j | 4-chloro-N-benzyl | ~6.2 | 1.0 |

Domain 2: Dermatological Applications via Tyrosinase Inhibition

Mechanistic Causality

Skin hyperpigmentation disorders (e.g., melasma) are driven by the overproduction of melanin. Tyrosinase, a binuclear copper-containing enzyme, catalyzes the rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to DOPAquinone.

Fluorinated N-benzylanilines exhibit potent anti-tyrosinase activity [2]. The ortho-fluoro substitution on the benzyl ring is highly strategic; fluorine's high electronegativity and small Van der Waals radius allow it to participate in multipolar interactions with the enzyme's backbone amides without causing steric clashes. Furthermore, the C-F bond is highly resistant to metabolic oxidation, prolonging the molecule's half-life in topical formulations.

Diagram 2: Melanogenesis pathway showing the enzymatic block induced by N-benzylanilines.

Self-Validating Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol relies on the colorimetric detection of dopachrome, providing a direct, visual, and quantifiable validation of enzyme inhibition.

-

Reagent Preparation: Prepare 50 mM phosphate buffer (pH 6.8). Dissolve L-DOPA (substrate) to 2.5 mM and Mushroom Tyrosinase to 100 U/mL.

-

Compound Plating: In a 96-well plate, add 20 µL of the N-benzylaniline derivative (at 500 µM), 20 µL of Tyrosinase, and 140 µL of buffer. Use Kojic acid as the positive control and a buffer-only well as the negative control.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

-

Reaction Initiation: Add 20 µL of L-DOPA solution to all wells.

-

Detection: Incubate for 20 minutes in the dark. Measure the absorbance of the resulting dopachrome at 475 nm. Calculate percent inhibition relative to the vehicle control.

Quantitative Data Summary

| Compound | Substitution Pattern | Tyrosinase Inhibition (%) at 500 µM |

| Kojic Acid (Control) | - | 76.2 ± 0.5 |

| Compound 3d | N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline | 75.4 ± 0.3 |

| Compound 3a | N-benzyl-3-fluoro-4-methoxyaniline | 45.2 ± 0.4 |

Domain 3: Neuroprotection via ALDH2 Activation

Mechanistic Causality

During an ischemic stroke, oxidative stress leads to lipid peroxidation, generating highly toxic reactive aldehydes like 4-hydroxynonenal (4-HNE). Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) detoxifies these aldehydes into harmless acids. However, 4-HNE can covalently bind to and inactivate ALDH2, creating a fatal feedback loop.

Recent structural optimizations have identified N-benzylaniline derivatives as potent allosteric activators of ALDH2 [3]. The scaffold binds to the base of the ALDH2 catalytic funnel. The benzyl ring interacts with hydrophobic residues (e.g., Phe170), while the aniline moiety expands the substrate-binding pocket, preventing 4-HNE from inactivating the enzyme and accelerating the clearance of toxic aldehydes.

Diagram 3: Mechanism of ALDH2 activation by N-benzylanilines to prevent ischemic cellular apoptosis.

Self-Validating Protocol: ALDH2 Activation Assay

This protocol validates activation by tracking the production of NADH, ensuring that the enzyme's catalytic turnover is explicitly measured.

-

Reagent Preparation: Prepare 50 mM sodium pyrophosphate buffer (pH 8.0). Reconstitute recombinant human ALDH2, 2.5 mM NAD

, and 10 mM acetaldehyde. -

Compound Incubation: Mix the N-benzylaniline derivative (serial dilutions) with ALDH2 and NAD